molecular formula C17H21NO3 B134716 (R)-Etodolac CAS No. 87226-41-3

(R)-Etodolac

Cat. No. B134716
Key on ui cas rn: 87226-41-3
M. Wt: 287.35 g/mol
InChI Key: NNYBQONXHNTVIJ-QGZVFWFLSA-N
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Patent
US05811558

Procedure details

(R)-Etodolac (1.0 g) is dissolved in methanol (20 ml) and treated with concentrated sulphuric acid (0.06 equiv). The mixture is heated under reflux for 3 days then cooled to ambient temperature. The racemic ester is deposited as a white crystalline solid and collected by filtration (60% yield). The racemic ester is treated with aqueous sodium hydroxide to effect hydrolysis, then acidified with acetic acid to pH 4 to give racemic etodolac as an off-white micro-crystalline powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
racemic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]1[C:8]2[NH:9][C:10]3[C@:15]([CH2:18][C:19]([OH:21])=[O:20])([CH2:16][CH3:17])[O:14][CH2:13][CH2:12][C:11]=3[C:7]=2[CH:6]=[CH:5][CH:4]=1.S(=O)(=O)(O)O.C(O)(=O)C>CO>[CH3:1][CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]3[CH2:12][CH2:13][O:14][C:15]([CH2:18][C:19]([OH:21])=[O:20])([CH2:16][CH3:17])[C:10]=3[NH:9][C:8]=12

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CCC1=CC=CC2=C1NC3=C2CCO[C@]3(CC)CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
racemic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
collected by filtration (60% yield)
ADDITION
Type
ADDITION
Details
The racemic ester is treated with aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
hydrolysis

Outcomes

Product
Name
Type
product
Smiles
CCC=1C=CC=C2C1NC3=C2CCOC3(CC)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05811558

Procedure details

(R)-Etodolac (1.0 g) is dissolved in methanol (20 ml) and treated with concentrated sulphuric acid (0.06 equiv). The mixture is heated under reflux for 3 days then cooled to ambient temperature. The racemic ester is deposited as a white crystalline solid and collected by filtration (60% yield). The racemic ester is treated with aqueous sodium hydroxide to effect hydrolysis, then acidified with acetic acid to pH 4 to give racemic etodolac as an off-white micro-crystalline powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
racemic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]1[C:8]2[NH:9][C:10]3[C@:15]([CH2:18][C:19]([OH:21])=[O:20])([CH2:16][CH3:17])[O:14][CH2:13][CH2:12][C:11]=3[C:7]=2[CH:6]=[CH:5][CH:4]=1.S(=O)(=O)(O)O.C(O)(=O)C>CO>[CH3:1][CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]3[CH2:12][CH2:13][O:14][C:15]([CH2:18][C:19]([OH:21])=[O:20])([CH2:16][CH3:17])[C:10]=3[NH:9][C:8]=12

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CCC1=CC=CC2=C1NC3=C2CCO[C@]3(CC)CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
racemic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
collected by filtration (60% yield)
ADDITION
Type
ADDITION
Details
The racemic ester is treated with aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
hydrolysis

Outcomes

Product
Name
Type
product
Smiles
CCC=1C=CC=C2C1NC3=C2CCOC3(CC)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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